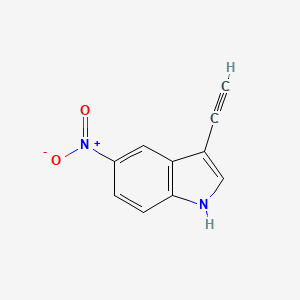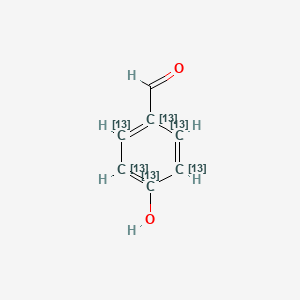
N-Methyl-D3-caprolactam
描述
N-Methyl-D3-caprolactam: is an isotopically labeled compound with the molecular formula C7H10D3NO and a molecular weight of 130.2 g/mol . It is a derivative of caprolactam, where the hydrogen atoms are replaced with deuterium atoms, making it useful in various research applications, particularly in nuclear magnetic resonance (NMR) studies .
作用机制
Target of Action
N-Methyl-D3-Caprolactam is primarily used as an organic synthesis intermediate and solvent . It is also used as a dipolar aprotic solvent for iron-catalyzed cross-coupling reactions . The primary targets of this compound are the reactants in these chemical reactions.
Mode of Action
This compound interacts with its targets by facilitating chemical reactions. As a solvent, it provides a medium for the reactants to interact, thereby promoting the reaction . In iron-catalyzed cross-coupling reactions, it acts as a co-solvent .
Biochemical Pathways
It is known to be involved in the synthesis of nylon 6 . It’s also used in iron-catalyzed cross-coupling reactions .
Pharmacokinetics
As a solvent, it is likely to have high bioavailability due to its miscibility with water .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is involved in. In the context of organic synthesis, it facilitates the formation of desired products . In iron-catalyzed cross-coupling reactions, it helps achieve high yields .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its effectiveness as a solvent can be affected by temperature and pressure . Furthermore, in the context of iron-catalyzed cross-coupling reactions, the reaction conditions can significantly impact the outcome .
准备方法
Synthetic Routes and Reaction Conditions: N-Methyl-D3-caprolactam can be synthesized through the methylation of caprolactam using deuterated methylating agents. One common method involves the reaction of caprolactam with deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity. The product is then purified through distillation and recrystallization processes .
化学反应分析
Types of Reactions: N-Methyl-D3-caprolactam undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxide derivatives.
Reduction: It can be reduced to form N-methyl-hexahydro-2H-azepin-2-one.
Substitution: It can undergo nucleophilic substitution reactions where the deuterium atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: N-Methyl-hexahydro-2H-azepin-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: N-Methyl-D3-caprolactam is widely used in NMR spectroscopy as a solvent and reference standard due to its deuterium labeling, which provides clear and distinct signals .
Biology: In biological research, it is used to study metabolic pathways and enzyme mechanisms involving caprolactam derivatives .
Medicine: It is used in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics .
相似化合物的比较
N-Methylcaprolactam: The non-deuterated analog of N-Methyl-D3-caprolactam.
Caprolactam: The parent compound without methylation.
N-Vinylcaprolactam: A vinyl derivative used in polymer synthesis.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This isotopic labeling provides distinct advantages in tracing and studying chemical and biological processes.
属性
IUPAC Name |
1-(trideuteriomethyl)azepan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-8-6-4-2-3-5-7(8)9/h2-6H2,1H3/i1D3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXPDGCFMMFNRW-FIBGUPNXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601273230 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-60-7 | |
| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203645-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Azepin-2-one, hexahydro-1-(methyl-d3)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601273230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{(E)-[(4-bromo-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B6595158.png)
![2-[(3-Chloro-4-methylanilino)methyl]-6-methoxyphenol](/img/structure/B6595163.png)


![Butyl 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate](/img/structure/B6595178.png)






